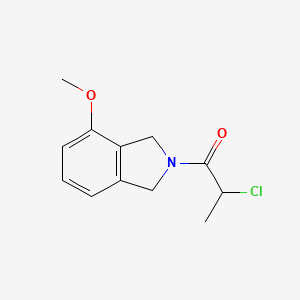
3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(3-chloro-4-methoxybenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2(1H)-quinazolinethione” is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, a benzene ring and a pyrimidine ring . They are known to exhibit a wide range of biological activities .
Applications De Recherche Scientifique
Catalytic Applications and Synthetic Methodologies
- Synthesis of Pyrans and Chromenes : A novel quinazoline Schiff base ligand and its mixed-ligand Cu(II) complex were synthesized, which demonstrated catalytic activities in the electrophilic reaction of malononitrile along with aldehydes, ethyl acetoacetate, and dimedone in ethanol solution to obtain 2-amino-4H-pyrans and tetrahydro-4H-chromenes, respectively. This highlights the compound's potential in facilitating diverse organic transformations (Ebrahimipour et al., 2018).
Biological Evaluation
- Antimicrobial Activity : Derivatives of quinazoline, similar in structure to the compound , have been synthesized and screened for antimicrobial activity against several microbes, indicating their potential as leads for the development of new antimicrobial agents (Khunt, Datta, & Parikh, 2002).
Chemical Synthesis and Improvement
- Large-Scale Synthesis : Research on 3-substituted octahydrobenzo[g]quinolines, which are related to the chemical structure of interest, showcases an efficient synthesis method suitable for large-scale manufacturing of related compounds. This could be valuable for the production of pharmaceuticals or materials requiring such scaffolds (Bänziger et al., 2000).
Structural Analysis and Optimization
- Orientation of Cyclization : A study on thiazolo-quinazoline heterocyclic systems, which include structural motifs related to the compound of interest, used NMR, DFT, and X-ray diffraction to understand the orientation of cyclization. Such insights are critical for designing compounds with specific structural requirements for catalysis or biological activity (Gupta & Chaudhary, 2015).
Antimicrobial and Antitumor Potential
- Antimicrobial and Antitumor Activities : The study on the synthesis, characterization, and evaluation of 4-(3′-chlorophenylamino)-6-methoxy quinazoline derivatives highlights the potential of these compounds in exhibiting significant antimicrobial and antitumor activities. This suggests the utility of quinazoline derivatives in developing novel therapeutic agents (Ouyang Gui-ping, 2012).
Propriétés
IUPAC Name |
4-amino-3-[(3-chloro-4-methoxyphenyl)methyl]-6,7-dimethoxyquinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O3S/c1-23-14-5-4-10(6-12(14)19)9-22-17(20)11-7-15(24-2)16(25-3)8-13(11)21-18(22)26/h4-8H,9,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHIDDVFXUUCONU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=C3C=C(C(=CC3=NC2=S)OC)OC)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 4-aminoimidazo[2,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B2937935.png)
![tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride](/img/no-structure.png)
![2-[(2-Hydroxypropyl)amino]-2-methylpropan-1-ol](/img/structure/B2937937.png)
![Exo-3-amino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2937938.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2937940.png)
![ethyl 2-(2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamido)acetate](/img/structure/B2937942.png)
![Methyl 2-[1-(4-fluorobenzyl)-4-hydroxy-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B2937943.png)
![6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2937944.png)
![5-((3-Bromophenyl)(4-methylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2937945.png)
![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2937947.png)


![2-(1H-1,3-benzodiazol-1-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}acetamide](/img/structure/B2937956.png)
![N-(5-(6-oxo-1,6-dihydropyridine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2937958.png)
